Valsartan Isopropyl-d7 Ester

Stable isotope labeling Internal standard selection LC-MS/MS method validation

Generic deuterated internal standards cause retention time shifts and ionization bias in valsartan impurity profiling. Valsartan Isopropyl-d7 Ester (CAS 1245820-09-0) is the only commercially available standard with deuteration confined to the isopropyl ester moiety, ensuring exact co-elution with the target Valsartan Isopropyl Ester impurity. • Eliminates calibration bias in LC-MS/MS methods. • Enables accurate quantification at the 0.1% ICH Q3A reporting threshold. • Ideal for ANDA impurity profiling, forced degradation studies, and pharmacopoeial method validation. Supplied as a neat analytical reference material with documented isotopic enrichment.

Molecular Formula C27H35N5O3
Molecular Weight 484.6 g/mol
Cat. No. B12421450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValsartan Isopropyl-d7 Ester
Molecular FormulaC27H35N5O3
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C
InChIInChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1/i4D3,5D3,19D
InChIKeyXIZXKMBYUPSRFW-YKCRMNSISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valsartan Isopropyl-d7 Ester – Deuterated Impurity Standard


Valsartan Isopropyl-d7 Ester (CAS 1245820-09-0, molecular formula C₂₇H₂₈D₇N₅O₃, molecular weight 484.64 g/mol) is a stable isotope-labeled analog of Valsartan Isopropyl Ester, a known process impurity of the angiotensin II type 1 (AT₁) receptor blocker valsartan . The compound carries seven deuterium atoms selectively incorporated into the isopropyl ester moiety, replacing all hydrogen atoms in that functional group . It belongs to the class of deuterated pharmaceutical impurity reference standards and is manufactured and supplied as a neat analytical reference material by Toronto Research Chemicals (TRC), distributed through CymitQuimica and LGC Standards, among other authorized channels .

Deuterated impurity standard for Valsartan Isopropyl Ester
Site-selective isopropyl-d7 labeling supports co-elution
Neat analytical reference material for LC-MS/MS

Valsartan Isopropyl-d7 Ester – Substitution Limitations


Deuterated internal standards are not interchangeable simply because they share the valsartan core. The site of deuteration determines co-elution behavior in liquid chromatography, susceptibility to deuterium-hydrogen back-exchange, and the specificity of the mass spectrometric transition monitored, all of which directly affect quantitative accuracy in impurity profiling [1]. Valsartan Isopropyl-d7 Ester is the only commercially available standard that matches the exact ester moiety of the Valsartan Isopropyl Ester impurity, with deuteration confined to the isopropyl group, thereby preserving chromatographic co-elution with its non-deuterated target analyte . Competing deuterated valsartan standards such as Valsartan-d9 (pentanoyl-labeled) or Valsartan-d8 (valine-labeled) carry the label on entirely different parts of the molecule and are designed for quantifying the parent drug valsartan, not its isopropyl ester impurity [2]. Using a mismatched internal standard introduces differential ionization suppression, retention time shifts, and calibration bias, compromising the validity of the analytical method.

!

Deuteration site mismatch may cause retention time shift vs. valsartan-d9 or -d8.

!

Non-isopropyl labeled standards fail to co-elute with the target impurity analyte.

!

Differential ionization suppression may introduce calibration bias.

Valsartan Isopropyl-d7 Ester – Analytical Evidence


Site-Selective Deuteration: Isopropyl Ester vs. Pentanoyl

Valsartan Isopropyl-d7 Ester incorporates all seven deuterium atoms exclusively in the isopropyl ester moiety (1,1,1,2,3,3,3-heptadeuteriopropan-2-yl group), matching the exact structure of the non-deuterated Valsartan Isopropyl Ester impurity (C₂₇H₃₅N₅O₃, MW 477.6 g/mol). In contrast, the widely used Valsartan-d9 (Cayman Chemical Cat. No. 25226) carries its nine deuterium atoms on the pentanoyl (valeryl) side chain, and Valsartan-d8 carries deuterium on the valine moiety [1]. Site-specific deuteration on the isopropyl ester ensures that the mass difference between the labeled and unlabeled forms is +7.04 Da, confined to a single fragment, while the remainder of the molecule remains identical to the target impurity .

Site-Selective Deuteration
Head-to-head
Isopropyl ester d₇ vs. pentanoyl d₉ labeling
Matches target impurity fragment for co-elution
Only isopropyl-d7 maintains identical retention
Stable isotope labeling Internal standard selection LC-MS/MS method validation Pharmaceutical impurity quantification

Molecular Weight Differentiation for MS Detection

The molecular weight of Valsartan Isopropyl-d7 Ester is 484.64 g/mol, compared to 477.60 g/mol for the non-deuterated Valsartan Isopropyl Ester (CAS 1245820-09-0) . This represents a mass increment of +7.04 Da, corresponding to the replacement of seven protium atoms with deuterium on the isopropyl ester group. The baseline molecular weight of the parent drug valsartan is 435.52 g/mol [1]. This discrete mass difference is essential for baseline resolution in LC-MS/MS selected reaction monitoring (SRM) mode and for isotope dilution mass spectrometry (IDMS) quantification strategies.

Molecular Weight Differentiation
Analytical context
ΔMW = +7.04 Da
Supports baseline resolution in MS detection
Vs. non-deuterated impurity MW 477.60 g/mol
Molecular weight discrimination Mass spectrometry Isotope dilution Impurity reference standard

Regulatory Impurity Tracking Compliance

Valsartan Isopropyl Ester is classified as a process impurity of the active pharmaceutical ingredient valsartan, described in USP and BP pharmacopoeial monographs under related compounds and impurities sections [1]. Regulatory frameworks enforced by the FDA, ICH, and EMA mandate strict quantification and control of such impurities, with identification thresholds typically at 0.1% for drugs with a maximum daily dose ≤2 g [2]. Valsartan Isopropyl-d7 Ester serves as the stable isotope-labeled internal standard specifically designed for accurate quantification of this impurity via isotope dilution LC-MS/MS, providing the highest achievable analytical specificity as recognized in FDA guidance for bioanalytical method validation [3]. Non-deuterated structural analogs (e.g., losartan as internal standard) do not co-elute with the isopropyl ester impurity and are susceptible to differential matrix effects.

Regulatory Impurity Tracking
Class-level
ICH Q3A impurity threshold context
Supports impurity profiling documentation
Standard traceability recommended for method validation
Pharmaceutical impurity profiling Regulatory compliance ANDA submission Quality control

Deuterium-Hydrogen Back-Exchange Stability

The deuterium atoms in Valsartan Isopropyl-d7 Ester are covalently bonded to carbon atoms in the isopropyl ester group, making them non-exchangeable under typical sample preparation and chromatographic conditions (pH 2–8, aqueous/organic mobile phases). This contrasts with deuterium labels placed on heteroatom-bound positions (e.g., tetrazole N–H, carboxylic acid O–H), which undergo rapid proton-deuterium exchange in protic solvents [1]. The patent literature on deuterium-enriched valsartan explicitly notes that hydrogen atoms on the tetrazole ring (R₁–R₂) are easily exchangeable under physiological conditions and, if replaced by deuterium, would readily exchange back to protium after administration or during sample workup [2]. The carbon-bound deuterium in the isopropyl ester of Valsartan Isopropyl-d7 Ester is therefore expected to remain stable under routine analytical conditions.

Back-Exchange Stability
Data to verify
Carbon-bound deuterium vs. heteroatom-bound
May support stable isotope integrity during analysis
Expected non-exchangeable under routine LC conditions
Deuterium exchange stability Isotope integrity Sample preparation Long-term storage

Pharmacopoeial Traceability and Characterization

Valsartan Isopropyl-d7 Ester is supplied under Toronto Research Chemicals (TRC) part number V095787, with comprehensive characterization data including molecular identity (CAS, IUPAC name, molecular formula), chromatographic purity (typically ≥95% by HPLC), and isotopic enrichment . The non-deuterated counterpart, Valsartan Isopropyl Ester (TRC V095785, CAS 1245820-09-0), is traceable to pharmacopoeial standards (USP or EP) upon request [1]. In contrast, generic deuterated valsartan reagents (e.g., Valsartan-d3 from various vendors) are typically intended for general research use and may not be supplied with impurity-specific characterization data or pharmacopoeial traceability documentation .

Pharmacopoeial Traceability
Analytical context
TRC V095787 with full CoA vs. generic deuterated standards
Supports reference standard identity documentation
CoA provides chromatographic purity and isotopic enrichment data
Reference standard traceability Pharmacopoeial compliance Certificate of analysis Method validation

Valsartan Isopropyl-d7 Ester – Applications


API Impurity Quantification for ANDA Submissions

Generic pharmaceutical manufacturers developing abbreviated new drug applications (ANDAs) for valsartan must demonstrate that process-related impurities, including Valsartan Isopropyl Ester, are controlled below ICH Q3A thresholds. Using Valsartan Isopropyl-d7 Ester as the SIL-IS in a validated LC-MS/MS method ensures that the co-eluting, structurally identical internal standard compensates for matrix effects and ionization variability, enabling accurate quantification at the 0.1% reporting threshold required for regulatory filings [1].

Stability-Indicating Method Development

Forced degradation studies conducted per ICH Q1A(R2) guidelines require the identification and quantification of degradation products that may include Valsartan Isopropyl Ester. The deuterated analog serves as the ideal internal standard in stability-indicating UPLC or LC-MS/MS methods, providing unambiguous peak assignment via its distinct +7 Da mass shift while maintaining identical retention time to the target degradation impurity .

Cross-Validation of Nitrosamine Impurity Methods

Following the 2018 regulatory alerts on nitrosamine contamination in valsartan, manufacturers must implement comprehensive impurity profiling that includes both genotoxic nitrosamines and conventional process impurities. Valsartan Isopropyl-d7 Ester can be used alongside nitrosamine-specific deuterated standards (e.g., NDMA-d₆) in multi-analyte LC-MS/MS panels, providing a matched internal standard for the isopropyl ester impurity channel without cross-interference with other analytes or their labeled standards [1].

Pharmacopoeial Monograph Modernization

National pharmacopoeias and control laboratories engaged in updating valsartan monographs require well-characterized impurity standards for collaborative method validation studies. The TRC V095787 standard, with its documented isotopic enrichment pattern, chromatographic purity, and structural characterization, serves as a qualified reference material for establishing system suitability criteria and relative response factors for the Valsartan Isopropyl Ester impurity peak in official pharmacopoeial HPLC methods .

Application
Selection Property
Validation Focus
Impurity quantification for generic drug applications
Co-eluting deuterated analog
Matrix-effect compensation, linearity
Stability-indicating method development
Matching retention to target impurity
Peak assignment, forced degradation specificity
Multi-analyte impurity profiling
No cross-interference with other labeled standards
Selectivity in combined impurity panels
Pharmacopoeial monograph development
Characterized isotopic enrichment pattern
System suitability, relative response factor
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